Bis(mercaptomethyl) sulfide
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
7529-06-8 |
|---|---|
Molecular Formula |
C2H6S3 |
Molecular Weight |
126.3 g/mol |
IUPAC Name |
sulfanylmethylsulfanylmethanethiol |
InChI |
InChI=1S/C2H6S3/c3-1-5-2-4/h3-4H,1-2H2 |
InChI Key |
WTSBJMAOQNCZBF-UHFFFAOYSA-N |
Canonical SMILES |
C(S)SCS |
Origin of Product |
United States |
Synthetic Methodologies for Bis Mercaptomethyl Sulfide and Its Derivatives
Direct Synthesis Routes
Direct synthesis routes aim to construct the bis(mercaptomethyl) sulfide (B99878) molecule in a highly convergent manner, often by forming the key carbon-sulfur bonds in the final steps.
Nucleophilic substitution is a cornerstone of thiol synthesis. These reactions typically involve the displacement of a leaving group on an alkyl chain by a sulfur-containing nucleophile. The most common precursor for bis(mercaptomethyl) sulfide via this route is bis(chloromethyl) sulfide.
One prevalent method uses thiourea (B124793) as the sulfur nucleophile. The reaction proceeds through the formation of a stable isothiouronium salt intermediate. This salt is subsequently hydrolyzed under alkaline conditions to yield the final dithiol. This two-step, one-pot process is efficient for preparing dithiols from dihalides. cuni.czias.ac.in A similar strategy has been successfully employed for the synthesis of the analog bis(2-mercaptoethyl) sulfide, starting from thiodiglycol (B106055) and thiourea, achieving high purity (>99%) and yields (>98%). google.com
Alternatively, alkali metal hydrosulfides , such as sodium hydrosulfide (B80085) (NaSH) or potassium hydrosulfide (KSH), can be used for direct conversion. google.com The reaction of bis(chloromethyl) sulfide with an excess of sodium hydrosulfide provides the dithiol directly. nih.gov To minimize the formation of sulfide by-products, the hydrosulfide solution is often saturated with hydrogen sulfide. google.com
Another effective nucleophile is the thiosulfate (B1220275) ion (S₂O₃²⁻), which reacts with alkyl halides to form S-alkylthiosulfates, commonly known as Bunte salts. myttex.netrsc.org These stable, often crystalline intermediates are then hydrolyzed under acidic conditions to liberate the corresponding thiol. google.comrsc.org
| Starting Material | Reagent | Intermediate | Conditions | Product |
| Bis(chloromethyl) sulfide | 1. Thiourea 2. NaOH (aq) | Bis(isothiouronium) salt | 1. Reflux 2. Hydrolysis | This compound |
| Bis(chloromethyl) sulfide | Sodium Hydrosulfide (NaSH) | Thiolate | Room Temperature to Reflux | This compound |
| Bis(chloromethyl) sulfide | 1. Sodium Thiosulfate (Na₂S₂O₃) 2. H₃O⁺ | Bunte Salt | 1. Reflux 2. Acid Hydrolysis | This compound |
Reduction-based methods are centered on the cleavage of a disulfide bond (S-S) to generate two thiol (S-H) groups. This approach requires the prior synthesis of the corresponding disulfide precursor, bis(mercaptomethyl) disulfide. The oxidation of thiols to disulfides can be achieved with mild oxidizing agents, and the reverse reduction is a fundamental transformation in sulfur chemistry. nih.gov
The disulfide bond can be efficiently cleaved by various reducing agents. Tertiary phosphines are commonly used, with tris(2-carboxyethyl)phosphine (TCEP) being a prominent example due to its effectiveness in aqueous solutions. nih.gov Other phosphines, such as phosphine-borane complexes, have also been shown to be potent disulfide reducing agents, capable of cleaving disulfide bonds within minutes. nih.gov The general reaction involves the nucleophilic attack of the phosphine (B1218219) on the disulfide bond, which, after workup, yields two equivalents of the thiol and the corresponding phosphine oxide.
| Precursor | Reducing Agent | Solvent | Key Feature |
| Bis(mercaptomethyl) disulfide | Tris(2-carboxyethyl)phosphine (TCEP) | Aqueous Buffer | Effective and water-soluble reducing agent. nih.gov |
| Bis(mercaptomethyl) disulfide | Phosphine-Borane Complexes | Various | Rapid reduction of disulfide linkages. nih.gov |
| Bis(mercaptomethyl) disulfide | Sodium Borohydride (NaBH₄) | Alcohol / Water | Common hydride reagent for disulfide reduction. ias.ac.in |
Radical-based additions provide a powerful method for C-S bond formation, particularly the anti-Markovnikov addition of hydrogen sulfide (H₂S) to alkenes. google.com This reaction, often initiated by photochemistry (UV light) or a radical initiator, allows for the synthesis of thiols from olefin precursors. itu.edu.tr
For the synthesis of this compound, a plausible precursor would be diallyl sulfide. The two allyl groups would undergo a double anti-Markovnikov addition of H₂S. The thiyl radical (HS•), generated from H₂S by the initiator, adds to the terminal carbon of the double bond. This regioselectivity is governed by the formation of the more stable carbon-centered radical on the more substituted carbon, a hallmark of radical additions to alkenes. libretexts.org The resulting carbon radical then abstracts a hydrogen atom from another H₂S molecule, propagating the radical chain and forming the primary thiol.
The heating of related compounds like diallyl disulfide is known to generate allyldithio radicals, highlighting the susceptibility of allyl-sulfur compounds to radical processes. researchgate.net
Organometallic reagents, renowned for their high nucleophilicity, can be utilized to form thiols. A general and established method involves the reaction of Grignard reagents or organolithium compounds with elemental sulfur (S₈). stackexchange.comgoogle.com
In a hypothetical route to this compound, a di-Grignard reagent could be prepared from bis(chloromethyl) sulfide and magnesium metal. This highly reactive organometallic intermediate would then be treated with elemental sulfur. The Grignard reagent attacks the S₈ ring, breaking it open to form a magnesium thiolate (R-SMgX). Subsequent acidic workup protonates the thiolate to yield the desired thiol. stackexchange.com Care must be taken as side reactions can lead to the formation of polysulfides, sometimes necessitating an additional reduction step. stackexchange.com
| Organometallic Reagent | Sulfur Source | Intermediate | Workup |
| Bis(chloromethyl)magnesium sulfide (hypothetical) | Elemental Sulfur (S₈) | Magnesium thiolate | Acidic (e.g., aq. HCl) |
| Di-lithio derivative of methylene (B1212753) sulfide (hypothetical) | Elemental Sulfur (S₈) | Lithium thiolate | Acidic (e.g., aq. HCl) |
Indirect Synthesis and Precursor Chemistry
Indirect methods involve the preparation of a key precursor which is then converted to the final dithiol product.
The synthesis of this compound from its halogenated precursor, bis(chloromethyl) sulfide, is a primary example of indirect synthesis and a specific application of the nucleophilic substitution reactions discussed previously. A detailed patent for the synthesis of a derivative, 2,5-bis(mercaptomethyl)-1,4-dithiane, provides a clear blueprint for these transformations. google.com
The precursor, 2,5-bis(chloromethyl)-1,4-dithiane, is itself synthesized from the reaction of diallyl disulfide with a chlorinating agent. google.com This dihalide is then converted to the dithiol using several methods:
Direct Thiolation: Reaction with an alkali metal hydrosulfide (e.g., NaSH) in a solvent like ethanol (B145695) directly converts the C-Cl bonds to C-SH bonds. google.com
Via Bunte Salts: Reaction with sodium thiosulfate in an aqueous or alcohol solvent system yields the corresponding bis-Bunte salt. This stable intermediate is isolated and then hydrolyzed with a mineral acid like HCl to produce the dithiol. google.com
Via Isothiouronium Salts: Reaction with thiourea, followed by alkaline hydrolysis of the resulting bis-isothiouronium salt, is another effective route. A similar method is described for converting 2,5-bis(bromomethyl)-1,4-dithiane (B14552616) to the target dithiol. google.com
These methods demonstrate the utility of halogenated sulfides as versatile intermediates for the synthesis of dithiols, allowing for the use of various stable and readily available sulfur nucleophiles.
From Cyclic Oligomers and Macrocycles
The synthesis of dithiol compounds can be approached through the formation and subsequent manipulation of cyclic oligomers and macrocycles. This strategy often involves the self-assembly of simpler dithiol precursors into larger cyclic structures.
A notable method involves the pnictogen-assisted self-assembly of dithiol building blocks. For instance, precursors such as 2,5-bis(mercaptomethyl)thiophene and 2,5-bis(mercaptomethyl)furan can be synthesized and then induced to form discrete disulfide macrocycles. acs.org This self-assembly process yields a mixture of cyclic oligomers of varying sizes, including dimers, trimers, tetramers, and larger structures. acs.org In one study, the reaction of 2,5-bis(mercaptomethyl)thiophene resulted in a mixture containing 39% dimer and 26% trimer, while 2,5-bis(mercaptomethyl)furan yielded 47% dimer and 17% trimer, with smaller percentages of larger macrocycles. acs.org These oligomeric mixtures can then be separated to isolate specific cyclic species. acs.org
Another relevant approach is the oxidation of dithiane derivatives. For example, the oxidation of 2,5-bis(mercaptomethyl)-1,4-dithiane (BMMD) using reagents like ferric chloride or methyl sulfoxide (B87167) produces a mixture of oligomers (oligo[BMMD]) through disulfide bond formation. nih.gov These methods highlight a synthetic pathway where cyclic and oligomeric structures serve as key intermediates or direct products in the creation of complex sulfur-containing molecules. The formation of these macrocycles is of high interest in supramolecular chemistry for developing tunable and complex molecular systems. acs.org
Spiro-Dithiolane Synthesis and Derivatization
Spiro-dithiolanes are important synthetic intermediates in the production of polyvalent mercaptans. A key example is the synthesis of 2,3,7,8-tetrathiaspiro[4.4]nonane, which serves as a precursor to 2,2-bis(mercaptomethyl)propane-1,3-dithiol, a tetramercaptan. tandfonline.comresearchgate.netresearchgate.net The synthesis of this spiro-dithiolane can be achieved through the sulfurization of pentaerythritol (B129877) derivatives. tandfonline.com
Early methods involved reacting pentaerythrityl tetrabromide with a sulfur transfer reagent like piperidinium (B107235) tetrathiotungstate in dimethylformamide (DMF). tandfonline.com A more recent, first-generation synthesis treated pentaerythrityl tetrabromide with sodium sulfide in DMF at 80°C under 0.4 MPa of pressure, achieving a 92% yield. tandfonline.comresearchgate.net However, this method had drawbacks, including the use of an expensive, non-atom-economical starting material and a high-boiling-point solvent (DMF) under pressure. tandfonline.comresearchgate.net
These limitations prompted the development of a second-generation synthesis. This improved method utilizes the more economical pentaerythrityl tetrachloride as the starting material and replaces DMF with toluene, allowing the reaction to proceed under ordinary pressure. researchgate.net This change, however, initially led to a decrease in the yield to 68%. researchgate.net Further optimization of this second-generation protocol was therefore necessary to improve its efficiency for large-scale applications. tandfonline.comresearchgate.net
Optimized Synthetic Protocols and Scalability
Significant efforts have been directed towards optimizing the synthesis of sulfur-containing compounds for industrial-scale production, focusing on cost-effectiveness, safety, and yield.
A prime example is the scalable synthesis of bis(2-mercaptoethyl) sulfide. A patented method describes a two-step process starting from thiodiglycol and thiourea. rsc.org This protocol, involving substitute salifying and alkaline hydrolysis, achieves a product purity greater than 99% and boosts the total yield to over 98%, a substantial improvement from the previous 80% yield. rsc.org The process operates under mild conditions, is safe to operate, produces less waste, and is cost-effective, making it highly suitable for industrial application. rsc.org Key to this optimization is the use of specific catalysts, such as zinc chloride, and phase-transfer catalysts like tetrabutylammonium (B224687) bromide under controlled pH conditions. rsc.org
Similarly, the synthesis of the spiro-dithiolane intermediate, 2,3,7,8-tetrathiaspiro[4.4]nonane, has been systematically optimized for scalability. tandfonline.comresearchgate.netacs.org Researchers employed Bayesian optimization (BO)-assisted screening to refine the second-generation synthesis protocol. tandfonline.comresearchgate.netresearchgate.net Starting with random screening, the BO algorithm predicted improved reaction parameters that achieved a 78% conversion yield within seven experiments. tandfonline.comresearchgate.net By using a more structured sampling method (Latin hypercube sampling), the yield was further improved to 89% within eight trials. tandfonline.comresearchgate.netresearchgate.net These optimized conditions were successfully applied to a hundred-gram scale synthesis, demonstrating the protocol's scalability. tandfonline.comresearchgate.net
Table 1: Comparison of Synthetic Generations for 2,3,7,8-tetrathiaspiro[4.4]nonane
| Feature | First-Generation Synthesis tandfonline.comresearchgate.net | Second-Generation Synthesis (Initial) researchgate.net | Second-Generation Synthesis (Optimized) tandfonline.com |
|---|---|---|---|
| Starting Material | Pentaerythrityl tetrabromide | Pentaerythrityl tetrachloride | Pentaerythrityl tetrachloride |
| Solvent | DMF | Toluene | Toluene |
| Pressure | High Pressure (0.4 MPa) | Ordinary Pressure | Ordinary Pressure |
| Yield | 92% | 68% | 89% |
| Scalability Issues | Expensive reagent, high pressure | Lower yield | Suitable for 100g scale |
Stereoselective Synthesis and Enantiomeric Control
Enantioselective synthesis, the process of favoring the formation of a specific stereoisomer, is critical in chemistry, particularly for producing molecules with specific biological activities. beilstein-journals.org While extensive research exists for many classes of compounds, the development of stereoselective methods specifically for this compound is not widely documented in the surveyed literature. However, the principles of asymmetric synthesis and their application to related sulfur-containing molecules provide a framework for potential strategies.
Recent advances have focused on the asymmetric synthesis of macrocycles containing chiral sulfur atoms. tandfonline.comehu.es One approach uses stereospecific SuFEx (Sulfur(VI) Fluoride Exchange) and SuPhenEx (Sulfur Phenolate Exchange) click chemistry to create large, chiral macrocycles in a single step with high stereoselectivity (97-99+%). researchgate.netehu.es This demonstrates that high levels of enantiomeric control can be achieved in the synthesis of complex sulfur-containing cyclic structures.
For acyclic sulfur compounds, methods have been developed for the enantioselective synthesis of tertiary thiols. acs.orgnih.gov One strategy involves the lithiation of N-aryl S-α-alkylbenzyl thiocarbamates, which rearrange with approximately 98% retention of stereochemistry to yield chiral tertiary thiols. acs.org Another approach uses bifunctional catalysts to mediate the conjugate addition of 5H-thiazol-4-ones to nitroolefins, producing α,α-disubstituted α-mercapto carboxylic acid derivatives with high diastereo- and enantioselectivity (up to 96% ee). researchgate.net Furthermore, stereoselective protocols for creating vinyl sulfide derivatives and thiochromenes have also been reported, highlighting the diverse strategies available for controlling stereochemistry in organosulfur synthesis.
These examples from the broader field of organosulfur chemistry underscore the potential for developing highly controlled, stereoselective syntheses for this compound and its derivatives, an area that warrants further investigation.
Reactivity and Mechanistic Studies of Bis Mercaptomethyl Sulfide
Thiol Group Functionalization and Derivatization
The presence of two primary thiol (-SH) groups makes bis(mercaptomethyl) sulfide (B99878) highly amenable to various functionalization and derivatization reactions. These reactions are fundamental to its application in forming larger molecules and polymer networks.
Oxidation to Disulfides and Polysulfides
The thiol groups of bis(mercaptomethyl) sulfide can be readily oxidized to form disulfide bonds (-S-S-). This oxidative coupling is a key reaction for this class of compounds and can lead to the formation of both cyclic and polymeric structures. Mild oxidizing agents such as iodine (I₂) or hydrogen peroxide (H₂O₂) are often employed for this transformation. libretexts.orgorganic-chemistry.org The reaction proceeds by the removal of a hydrogen atom from each of two thiol groups, which then combine to form a disulfide linkage.
In the presence of excess sulfur, the oxidation can proceed further to form polysulfides, which contain chains of sulfur atoms (-Sₓ-). The formation of these polysulfide linkages can be controlled by the stoichiometry of the reactants. The thiol-disulfide interchange is a reversible process, and the disulfide bond can be cleaved back to thiols using reducing agents like zinc and acid. libretexts.org This reversible nature is a key feature in dynamic covalent chemistry and self-healing materials. mdpi.com
| Oxidizing Agent | Product Type | Reaction Condition |
| Iodine (I₂) | Disulfide | Mild |
| Hydrogen Peroxide (H₂O₂) | Disulfide | Catalytic |
| Elemental Sulfur (S₈) | Polysulfide | Stoichiometric |
Reaction with Electrophiles
The thiol groups of this compound are nucleophilic and readily react with a variety of electrophiles. libretexts.org A common reaction is the S-alkylation with alkyl halides, which proceeds via an Sₙ2 mechanism to form thioethers. libretexts.orgthermofisher.com To avoid side reactions where the product thioether reacts further, reagents like thiourea (B124793) can be used to form an intermediate that is then hydrolyzed to the desired thiol. libretexts.org
Acylation with acyl chlorides or anhydrides is another important derivatization, leading to the formation of thioesters. These reactions are typically carried out in the presence of a base to deprotonate the thiol, increasing its nucleophilicity.
| Electrophile | Functional Group Formed | Reaction Type |
| Alkyl Halide | Thioether | Sₙ2 |
| Acyl Chloride | Thioester | Nucleophilic Acyl Substitution |
| Epoxide | β-Hydroxy Thioether | Ring-Opening |
Thiol-Ene and Thiol-Yne Click Reactions
This compound is an excellent monomer for thiol-ene and thiol-yne "click" reactions. These reactions are characterized by their high efficiency, stereoselectivity, and mild reaction conditions, often initiated by radicals or UV light. wikipedia.orgwikipedia.org
In the thiol-ene reaction , the thiol groups add across a carbon-carbon double bond (ene) in an anti-Markovnikov fashion. wikipedia.org The reaction is typically initiated by a radical initiator, which abstracts a hydrogen atom from the thiol to generate a thiyl radical. This radical then adds to the ene, creating a carbon-centered radical that subsequently abstracts a hydrogen from another thiol molecule, propagating the chain. wikipedia.orgresearchgate.net This step-growth polymerization mechanism leads to the formation of homogeneous polymer networks. researchgate.net
The thiol-yne reaction involves the addition of a thiol to a carbon-carbon triple bond (yne). wikipedia.org This reaction can proceed in two steps: the first addition forms a vinyl sulfide, which can then undergo a second addition with another thiol molecule. wikipedia.orgresearchgate.net This allows for the formation of crosslinked networks with higher density compared to thiol-ene systems. researchgate.net
| Reaction | Key Features | Product |
| Thiol-Ene | Anti-Markovnikov addition, radical initiated, high yield | Thioether |
| Thiol-Yne | Stepwise addition, potential for crosslinking | Vinyl sulfide, 1,2-dithioether |
Sulfide Linkage Reactivity
The central sulfide bridge in this compound also participates in important chemical transformations, particularly in coordination chemistry and polymerization.
Coordination to Metal Centers
The sulfur atom of the sulfide linkage is a soft base and can act as a ligand, coordinating to various soft metal centers. This coordination ability is significant in the formation of metal-organic frameworks and coordination polymers. The sulfide can act as a bridging ligand between two metal centers, leading to the formation of polynuclear complexes.
For example, the sulfide can coordinate to palladium(I) centers. rsc.org The reactivity of such complexes towards electrophiles has been studied, demonstrating that the sulfide bridge can be oxidized or alkylated. rsc.org The coordination chemistry of sulfur donor ligands is an active area of research, with applications in catalysis and materials science. rsc.org
Ring-Opening Polymerization Mechanisms
This compound can act as an initiator or a chain transfer agent in ring-opening polymerizations (ROP) of cyclic monomers like epoxides and lactones. wikipedia.orgmdpi.com The mechanism of ROP can be anionic, cationic, or radical, depending on the monomer and initiator used. wikipedia.orgyoutube.com
In anionic ROP , a base can deprotonate the thiol groups to form thiolate anions. These nucleophilic thiolates can then attack the electrophilic carbon of a strained cyclic monomer, such as an epoxide, initiating the ring-opening and polymerization. youtube.com The propagating chain end remains anionic and continues to react with more monomer units.
In cationic ROP , the sulfide linkage can be protonated or activated by a Lewis acid. youtube.com The resulting sulfonium (B1226848) ion can then be attacked by a cyclic monomer, initiating polymerization. Alternatively, the thiol groups can react with a protonated monomer to open the ring. Cationic ROP is a common method for polymerizing cyclic ethers. mdpi.com
| ROP Mechanism | Role of this compound | Monomer Examples |
| Anionic | Initiator (as thiolate) | Epoxides, Thiolactones |
| Cationic | Chain Transfer Agent/Co-initiator | Cyclic Ethers, Lactones |
Polymerization Mechanisms
The bifunctional nature of this compound, possessing two reactive thiol groups, allows it to participate in various polymerization reactions, leading to the formation of diverse polymer architectures. The reactivity of the thiol groups enables polymerization through step-growth polyaddition, radical polymerization, and interfacial polycondensation mechanisms.
Step-growth polyaddition is a polymerization mechanism where bifunctional or multifunctional monomers react to form dimers, trimers, and eventually long-chain polymers in a stepwise manner. In the context of this compound, the two thiol groups can react with monomers containing complementary functional groups, such as diisocyanates, to form poly(thiourethane)s.
The reaction between a thiol and an isocyanate group proceeds via the nucleophilic addition of the sulfur atom to the electrophilic carbon of the isocyanate, forming a thiocarbamate linkage. While specific studies detailing the polyaddition of this compound with diisocyanates are not extensively documented in the reviewed literature, the general mechanism is well-established. The reaction is typically catalyzed by a base, which deprotonates the thiol to form a more nucleophilic thiolate anion.
General Reaction Scheme:
The kinetics and thermodynamics of this reaction are influenced by the nature of the R and R' groups, the catalyst used, and the reaction conditions. The stability of the resulting thiocarbamate linkage can be influenced by factors such as pH and the presence of other nucleophiles. For instance, studies on the reaction of methylene-bis-(phenylisocyanate) (MDI) with glutathione (B108866) have shown that the resulting thiocarbamate adducts can be unstable under mild basic conditions, with the rate of degradation increasing with pH. nih.govresearchgate.net This suggests that the stability of poly(thiourethane)s derived from this compound could be similarly influenced by the reaction environment.
Interactive Data Table: Factors Influencing Thiocarbamate Stability
| Factor | Effect on Stability | Reference |
| pH | Degradation increases with increasing pH | nih.govresearchgate.net |
| Free Thiol Concentration | Increasing thiol concentration stabilizes the adduct | nih.govresearchgate.net |
| Catalyst | Base-catalyzed mechanism for degradation/formation | nih.govresearchgate.net |
While this compound itself is not a typical monomer for radical polymerization due to the nature of its thiol groups, it can play a significant role in such processes as a chain transfer agent. In radical polymerization, a chain transfer agent (CTA) is a molecule that can react with a growing polymer chain, terminating its growth and initiating a new polymer chain. rubbernews.com This process is crucial for controlling the molecular weight of the resulting polymer.
Thiols are well-known to be effective chain transfer agents due to the relatively weak S-H bond, which can readily undergo homolytic cleavage. The general mechanism involves the abstraction of the hydrogen atom from the thiol by the propagating radical (P•), forming a dead polymer chain (PH) and a new thiyl radical (RS•). This thiyl radical can then initiate the polymerization of a new monomer molecule (M).
Chain Transfer Mechanism:
Transfer Step: P• + RSH → PH + RS•
Re-initiation Step: RS• + M → RSM•
Table: Chain Transfer Constants of Various Thiols in Styrene (B11656) Polymerization
| Chain Transfer Agent | Chain Transfer Constant (Ctr) |
| n-Butyl Mercaptan | 22 |
| n-Dodecyl Mercaptan | 19 |
| t-Butyl Mercaptan | 3.6 |
Data adapted from various sources in polymer chemistry literature.
The presence of two thiol groups in this compound suggests it could function as a bifunctional chain transfer agent, potentially leading to the formation of telechelic polymers or block copolymers under controlled conditions. The choice of initiator is also crucial in radical polymerization. Common initiators include azo compounds like 2,2'-azobis(isobutyronitrile) (AIBN) and peroxides like benzoyl peroxide (BPO), which decompose upon heating to generate radicals. tcichemicals.comsigmaaldrich.comsigmaaldrich.com
Interfacial polycondensation is a type of step-growth polymerization where the reaction occurs at the interface between two immiscible liquids. This technique is particularly useful for producing high molecular weight polymers from highly reactive monomers. For dithiols like this compound, interfacial polycondensation with diacyl chlorides can yield polythioesters.
The process typically involves dissolving the dithiol and a base (to act as a hydrogen chloride acceptor) in an aqueous phase, while the diacyl chloride is dissolved in an organic solvent. When the two solutions are brought into contact, the polymerization reaction occurs rapidly at the interface.
A study on the interfacial polycondensation of 4,4′-bis(mercaptomethyl)-biphenyl with various diacyl chlorides provides a relevant model for the expected behavior of this compound. researchgate.net The researchers investigated the influence of several factors on the yield and reduced viscosity of the resulting polythioesters.
Table: Optimized Conditions for Interfacial Polycondensation of a Dithiol
| Parameter | Optimal Condition |
| Organic Phase | Carbon tetrachloride |
| Reagent Concentration | 0.1 mol/L |
| Aqueous/Organic Phase Ratio | 1:1 |
| HCl Acceptor | Sodium hydroxide |
| Reaction Temperature | 20 °C |
Based on studies of 4,4′-bis(mercaptomethyl)-biphenyl. researchgate.net
The kinetics of such reactions can be complex. For example, the interfacial polycondensation of terephthaloyl chloride with piperazine (B1678402) was found to be first-order with respect to the acid chloride, while the order with respect to piperazine varied with its concentration. rsc.org The hydrolysis of the acid chloride is a competing side reaction that needs to be considered. rsc.org
Dynamic Covalent Chemistry Involving this compound Scaffolds
Dynamic covalent chemistry (DCC) involves the formation and breaking of covalent bonds under equilibrium control, allowing for the creation of adaptive and self-healing materials. The thiol groups of this compound are well-suited for participating in dynamic covalent reactions, particularly through the formation of disulfide bonds.
Thiol-disulfide exchange is a classic example of a dynamic covalent reaction. In the presence of a catalytic amount of base or upon exposure to mild oxidizing conditions, thiols can reversibly form disulfide bonds. This dynamic nature allows for the rearrangement of polymer networks, leading to properties such as reprocessability and self-healing. Covalent adaptable networks (CANs) based on disulfide exchange have been extensively studied. rsc.orgnih.govresearchgate.net
The incorporation of this compound as a crosslinker in a polymer network would introduce dynamic disulfide linkages. These linkages can be cleaved and reformed, allowing the network to respond to external stimuli like heat or changes in redox potential.
Mechanism of Thiol-Disulfide Exchange:
Initiation: R-SH + Base → R-S- + Base-H+
Exchange: R-S- + R'-S-S-R' → R-S-S-R' + R'-S-
This dynamic behavior is the foundation for creating materials that can be reprocessed and recycled, addressing sustainability concerns associated with traditional thermosets. rsc.org The properties of these dynamic networks are highly dependent on the thermodynamics of the bond exchange. ethz.ch
Chemo- and Regioselectivity in Complex Reaction Systems
In reaction systems with multiple potential reaction sites, the chemo- and regioselectivity of a reagent are of paramount importance. The thiol groups of this compound can exhibit distinct reactivity depending on the nature of the electrophile and the reaction conditions.
For instance, in Michael addition reactions to α,β-unsaturated carbonyl compounds, thiols are known to be highly effective nucleophiles. The regioselectivity of this addition (1,4- vs. 1,2-addition) can be controlled by the reaction conditions. Generally, soft nucleophiles like thiols favor 1,4-conjugate addition.
In reactions with unsymmetrical alkynes, the addition of thiols can lead to different regioisomers. The regioselectivity can often be controlled by the choice of catalyst or reaction conditions. For example, cobalt-catalyzed hydrosilylation of alkynes has been shown to exhibit high chemo-, regio-, and stereoselectivity. researchgate.net While specific studies on the chemo- and regioselectivity of this compound are limited, the principles governing thiol additions provide a framework for predicting its behavior. The tuning of chemo- and regioselectivity in the phosphination of alkynes has been achieved by the addition of simple salts like LiBr or water, highlighting the sensitivity of such reactions to subtle changes in the reaction environment. nih.gov
The presence of the central sulfide linkage in this compound might also influence the reactivity of the thiol groups through electronic effects, although this has not been extensively studied.
Coordination Chemistry and Metal Ligand Interactions
Ligand Design and Synthesis Using Bis(mercaptomethyl) Sulfide (B99878) Scaffolds
The bis(mercaptomethyl) sulfide framework serves as a fundamental scaffold for the design and synthesis of more complex ligands. Its two terminal thiol groups provide reactive sites for modification, allowing for the construction of polydentate ligands with tailored electronic and steric properties. The flexibility of the C-S-C-S-C backbone is a key characteristic, enabling the ligand to adopt various conformations to accommodate the geometric preferences of different metal centers.
The synthesis of ligands based on this scaffold often involves standard organic transformations. For instance, the thiol groups can be deprotonated to form thiolates, which can then be reacted with metal precursors. Modifications can also be made to the carbon backbone, although this is less common. The primary appeal of the this compound scaffold lies in its simplicity and the predictable coordination behavior of its sulfur donors. This allows chemists to design ligands for specific purposes, such as creating biomimetic models or constructing supramolecular architectures. The spacers between the sulfur donor atoms have important effects on the formation and structure of the resulting metal complexes, and modifying these spacers is a feasible way to control the final structures. acs.org
Formation of Metal-Thiolate Complexes
Metal-thiolate complexes are commonly formed through the reaction of a metal precursor with a thiol-containing ligand like this compound. wikipedia.org Upon deprotonation of the thiol groups, the resulting thiolate anions act as potent nucleophiles and readily coordinate to metal ions. Thiolates are classified as soft Lewis bases and therefore exhibit a strong affinity for metal ions that are soft Lewis acids, such as late transition metals and heavy metals like mercury and lead. wikipedia.org
Several synthetic routes can be employed to generate metal complexes with this compound:
Salt Metathesis: This common method involves reacting an alkali metal salt of the deprotonated ligand (e.g., Na₂[S(CH₂S)₂]) with a transition metal halide. The reaction results in the formation of the desired metal-thiolate complex and an alkali metal halide byproduct. wikipedia.org
Reaction with Thiols: Metal complexes can be prepared by reacting a metal precursor directly with the neutral this compound. This reaction often requires a base to deprotonate the thiol groups in situ, or it can proceed via oxidative addition where the metal center is oxidized and hydrogen gas is evolved. wikipedia.org
Redox Reactions: Organic disulfides can oxidize low-valence metals to form thiolate complexes. While less direct for a dithiol, related redox chemistry is central to the formation of iron-sulfur clusters where thiols or thiolates act as sulfur sources and reducing agents. wikipedia.org
The resulting complexes can feature the ligand in various coordination modes, including as a chelating ligand to a single metal center or as a bridging ligand connecting two or more metal centers.
Applications in Bioinorganic Chemistry
The structural motifs provided by this compound are highly relevant in bioinorganic chemistry, where sulfur-rich coordination environments are common in the active sites of metalloenzymes.
[FeFe] hydrogenases are enzymes that catalyze the reversible production of hydrogen with remarkable efficiency. rsc.org The active site of these enzymes, known as the H-cluster, contains a unique diiron center bridged by a dithiolate ligand. nih.gov Initially thought to be propanedithiolate (pdt), this bridging ligand was later identified as an azadithiolate (adt). rsc.orgbohrium.com
This compound and its analogues are excellent candidates for mimicking this natural dithiolate bridge. Synthetic chemists have developed numerous model complexes, often called [FeFe] hydrogenase mimics, by reacting diiron carbonyl precursors with various dithiol ligands. nih.govrsc.org These synthetic analogues serve to:
Elucidate the structure-function relationship of the H-cluster.
Understand the catalytic mechanism of hydrogen evolution.
Develop robust, synthetic catalysts for hydrogen production. nih.gov
Studies on these model complexes have provided crucial insights into the enzyme's mechanism, including the role of the dithiolate bridge in modulating the electronic properties of the diiron center and facilitating proton transfer steps. nih.govnih.govacs.org The flexibility and strong donor properties of the dithiolate ligand are key to stabilizing the various oxidation states of the iron centers during catalysis. nih.gov While many mimics use propanedithiolate (pdt) or toluenedithiolate (tdt), the fundamental S-C-X-C-S bridging motif (where X can be CH₂, S, or NR) is the critical feature being modeled, for which this compound is a prime example.
Table 1: Comparison of Dithiolate Bridges in [FeFe] Hydrogenase and Synthetic Mimics
| Bridge Type | Chemical Formula | Source | Key Feature |
| Azadithiolate (adt) | HN(CH₂S)₂²⁻ | Natural Enzyme | Contains a nitrogen atom in the bridge, acting as a proton relay. nih.govbohrium.com |
| Propanedithiolate (pdt) | (CH₂)₃(S)₂²⁻ | Synthetic Mimic | Common, simple alkyl bridge used in foundational models. rsc.orgnih.gov |
| This compound | S(CH₂S)₂²⁻ | Synthetic Mimic | Thioether bridge, alters electronic properties compared to alkyl or amine bridges. |
The strong affinity of sulfur for soft heavy metal ions makes this compound and materials functionalized with similar groups effective for metal ion adsorption and chelation. nih.gov This is particularly relevant for environmental remediation, where the removal of toxic heavy metals like mercury (Hg²⁺), lead (Pb²⁺), and cadmium (Cd²⁺) from water is a critical challenge. researchgate.netresearchgate.net
The principle behind this application is chelation, where the two thiol groups of the ligand bind to a single metal ion, forming a stable chelate ring. nih.gov This interaction is governed by the Hard and Soft Acids and Bases (HSAB) principle. The soft sulfur donors of the ligand preferentially bind to soft metal cations. wikipedia.org
Materials such as polymers, silica, or clays (B1170129) can be functionalized with thiol groups to create adsorbents with high selectivity and capacity for heavy metals. mdpi.cometsu.edu The mechanism of adsorption often involves a combination of processes:
Chelation/Complexation: The primary mechanism where the sulfur ligands form coordinate bonds with the metal ions. mdpi.com
Ion Exchange: Metal ions can be exchanged with protons from the thiol groups.
Electrostatic Interaction: Attraction between charged metal ions and a negatively charged adsorbent surface.
Research has shown that thiol-functionalized materials are highly effective for sequestering heavy metals even from complex aqueous solutions. mdpi.com
Table 2: Adsorption Mechanisms of Thiol-Containing Ligands
| Mechanism | Description | Relevance to this compound |
| Complexation | Formation of coordinate bonds between sulfur donor atoms and a metal ion. | Primary mechanism due to the two thiol groups forming a stable chelate. mdpi.com |
| Ion Exchange | Displacement of H⁺ from the -SH groups by a metal cation (Mⁿ⁺). | Occurs upon interaction with metal ions, facilitating complexation. |
| Precipitation | Formation of insoluble metal sulfide species on the surface. | Can occur with certain metals, leading to their removal from solution. usgs.gov |
Supramolecular Coordination Assemblies
This compound's role as a flexible bridging ligand makes it an ideal component for constructing supramolecular coordination assemblies, such as coordination polymers. mdpi.com These are extended structures formed by the self-assembly of metal ions (nodes) and organic ligands (linkers). rsc.org
When this compound acts as a linker, its two terminal sulfur atoms can coordinate to different metal centers, propagating a network structure in one, two, or three dimensions. The flexibility of the thioether backbone is a crucial factor that influences the final topology of the assembly. acs.org Unlike rigid ligands that lead to predictable and often porous frameworks, flexible ligands like this compound can twist and bend, resulting in a diverse range of structures, including:
1D Chains: Simple zigzag or helical chains where metal centers are linked by the ligand. acs.org
2D Layers: Interconnected chains forming sheet-like structures. rsc.org
Discrete Macrocycles: Formation of closed ring structures containing multiple metal ions and ligands.
The self-assembly process is driven by the formation of thermodynamically stable coordination bonds. By carefully selecting the metal ion (with its preferred coordination geometry) and the reaction conditions, it is possible to direct the assembly towards a desired architecture. These supramolecular structures are of interest for their potential applications in catalysis, materials science, and molecular recognition. nih.gov
Advanced Material Science Applications
Polymer Chemistry and Materials Development
Bis(mercaptomethyl) sulfide (B99878) is utilized in the synthesis of various polymers where its sulfur atoms contribute to desirable material characteristics. It serves as a fundamental building block for creating high-performance materials with tailored properties.
The incorporation of sulfur into a polymer matrix is a well-established strategy for increasing the refractive index (RI) of the material, owing to the high molar refraction of sulfur compared to carbon. semanticscholar.org Bis(mercaptomethyl) sulfide, with its significant sulfur content, is a key component in the synthesis of high refractive index polymers (HRIPs). These polymers are critical for applications in advanced optical devices, including image sensors, optical data storage, and anti-reflective coatings. semanticscholar.org
Research has demonstrated that sulfur-containing polymers consistently exhibit higher refractive indices. For instance, poly(thioether)s and poly(thiourethane)s synthesized from sulfur-containing monomers have shown promising optical properties. While specific data for polymers derived solely from this compound is not extensively detailed in the provided context, the principles of sulfur's contribution to refractive index are broadly applicable. The general trend shows that increasing sulfur content leads to a higher refractive index. For example, sulfur-containing polymethacrylates have been synthesized that exhibit a high refractive index of up to 1.72 while maintaining high transparency in the visible region. nih.gov Similarly, photopolymers derived from diphenyl sulfide structures have achieved refractive indices greater than 1.63. mdpi.com
Table 1: Refractive Indices of Various Sulfur-Containing Polymers
| Polymer Type | Monomers | Refractive Index (n) |
|---|---|---|
| Poly(thioester) | 2,5-bis(sulfanylmethyl)-1,4-dithiane, 1,3-adamantanedicarbonyl dichloride | 1.6149 |
| Poly(thioester) | 2,5-bis(sulfanylmethyl)-1,4-dithiane, cyclohexanedicarbonyl dichloride | 1.6217 |
| Polythiourethane | 2,3-bis((2-mercaptoethyl)thio)-1-propanethiol, bis(isocyanatomethyl)benzene | 1.6559 |
| Sulfur-containing Polymethacrylate | Methacrylate derivatives, Sulfur (S8) | Up to 1.72 |
This table presents data for polymers synthesized from sulfur-containing monomers to illustrate the impact of sulfur on the refractive index. The data is based on findings from referenced research. nih.govmdpi.comresearchgate.netresearchgate.net
This compound is a valuable monomer in the synthesis of polythiourethanes and polythioethers. The thiol groups of this compound readily react with isocyanates to form thiourethane linkages, or with compounds containing vinyl or epoxy groups to form thioether linkages.
In polythiourethane synthesis, the reaction of the dithiol with a diisocyanate leads to the formation of a polymer with repeating thiourethane units. These polymers are known for their excellent optical properties, including high refractive indices, making them suitable for optical lenses and other optical materials. researchgate.net The presence of the sulfide and disulfide linkages from the monomer contributes to these desirable optical characteristics.
Polythioethers are synthesized through various addition reactions, such as the thiol-ene reaction, where the thiol groups of this compound add across the double bonds of an alkene. These polymers are noted for their good thermal stability and are used in applications such as sealants. The properties of the resulting polythioether can be tailored by the choice of the alkene comonomer. nih.gov
The reactivity of the thiol groups in this compound allows for its use as a functional monomer to introduce sulfur into a polymer backbone, thereby imparting specific properties such as a high refractive index or improved thermal stability. It can be copolymerized with a variety of other monomers to create a wide range of functional polymers.
Furthermore, this compound can act as a crosslinking agent in polymer systems. nagase.com Crosslinking is the process of forming chemical links between polymer chains to create a three-dimensional network. nagase.com This network structure enhances the mechanical properties, thermal stability, and chemical resistance of the material. In epoxy resin systems, for example, the thiol groups of this compound can react with the epoxy groups of the resin to form a crosslinked network. This process is utilized to improve the durability and performance of epoxy-based materials. nih.gov
The incorporation of disulfide bonds into polymer networks is a key strategy for creating self-healing materials. scispace.comrsc.orgnih.gov These materials have the ability to repair damage autonomously. The self-healing mechanism is often based on the dynamic nature of disulfide bonds, which can undergo exchange reactions. scispace.comnih.gov When a crack occurs in the material, the disulfide bonds can cleave and reform across the fractured surfaces, thus repairing the damage.
This compound can be a precursor to polymers containing disulfide linkages. The thiol groups can be oxidized to form disulfide bonds within the polymer backbone or as crosslinks. The self-healing process in these materials can be triggered by external stimuli such as heat or light, or it can be designed to occur autonomously at room temperature. scispace.com The exchange reaction can be a disulfide-disulfide exchange or a thiol-disulfide exchange, the latter of which can be pH-dependent. rsc.orgtue.nl This dynamic chemistry allows for the rearrangement of the polymer network to heal cracks and restore the material's mechanical integrity. nih.gov
Coatings and Films
The properties imparted by this compound are also highly beneficial in the formulation of protective coatings and films.
This compound can be utilized in the formulation of special anti-corrosion coatings. The sulfur atoms in the molecule can have a protective effect on metal surfaces. Furthermore, its ability to participate in the formation of self-healing polymer networks can be leveraged to create "smart" coatings that can repair themselves when scratched or damaged. mdpi.com
The self-healing mechanism in these coatings can prevent the propagation of corrosion by sealing physical damage that would otherwise expose the underlying metal substrate to corrosive environments. mdpi.com The disulfide exchange reactions allow for the restoration of the coating's barrier properties, thereby extending the service life of the protected metal. The development of such coatings is particularly valuable for marine and industrial applications where corrosion is a significant issue. calpoly.edu
Self-Assembled Monolayers (SAMs) on Metal Surfaces
The ability of thiols to form strong, covalent-like bonds with the surfaces of noble metals, particularly gold, is the foundation for creating highly ordered, two-dimensional structures known as self-assembled monolayers (SAMs). rsc.org Dithiols like this compound offer distinct advantages and structural possibilities compared to their monothiol counterparts. researchgate.net
The two thiol groups in this compound allow for a "chelating effect" on a metal surface, where both sulfur atoms bind to the substrate. nsf.gov This dual-point attachment can significantly enhance the thermal and chemical stability of the resulting monolayer compared to SAMs formed from alkanethiols. nsf.gov Studies on analogous aromatic dithiols have shown that this chelation generates densely packed and highly oriented molecular films. uh.edu When this compound assembles on a gold surface, the molecule can adopt a "looped" conformation, with the central sulfide bridge arching away from the surface. The dielectric properties of such dithiol SAMs have been investigated, showing that the chain length and structure influence their behavior under an AC electric field. aip.org
While alkanethiols often form well-ordered, crystalline-like structures, some functionalized aromatic dithiols have been observed to form SAMs that lack long-range periodicity. nsf.gov The flexible nature of the thioether linkage in this compound may influence the final packing structure of the monolayer.
Beyond creating films on planar surfaces, dithiols are crucial for networking nanoparticles. researchgate.net this compound can act as a molecular linker, bridging two separate gold nanoparticles through gold-thiolate bonds at each end of the molecule. This approach allows for the creation of three-dimensional nanoparticle networks with tunable electronic and optical properties. researchgate.net The conductivity of these networked materials often depends on the structure of the dithiol linker and typically occurs via an activated electron hopping mechanism between nanoparticles. researchgate.net
Emerging Applications in Energy Storage and Devices
One of the most promising next-generation energy storage systems is the lithium-sulfur (Li-S) battery, which offers a theoretical energy density significantly higher than conventional lithium-ion batteries. autotech.newseucass.eu However, their practical application is hindered by several challenges, most notably the "polysulfide shuttle effect." jecst.org During battery operation, soluble lithium polysulfide intermediates (Li₂Sₓ, 4 ≤ x ≤ 8) form at the cathode and can migrate to the lithium metal anode, leading to capacity fade and a short cycle life. jecst.org
Recent research has focused on using electrolyte additives to trap these polysulfides. Dithiols have emerged as a promising class of additives for this purpose. researchgate.netillinois.edu Compounds like biphenyl-4,4′-dithiol have been shown to react with or form complexes with short-chain polysulfides, altering their reaction kinetics and suppressing their dissolution and migration. illinois.edursc.org This interaction effectively mitigates the shuttle effect and improves the capacity retention of the battery. illinois.edu Given its molecular structure, this compound could potentially function in a similar manner, with its thiol groups interacting with polysulfide species within the electrolyte to prevent their diffusion across the cell.
Analytical Methodologies and Characterization in Research
Chromatographic and Mass Spectrometric Techniques
Chromatography separates components of a mixture, while mass spectrometry provides structural information based on the mass-to-charge ratio of ions. The combination of these techniques is a cornerstone of modern chemical analysis.
Liquid chromatography-mass spectrometry (LC-MS/MS) is a powerful analytical technique that combines the physical separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. For small, volatile, and polar compounds like thiols, direct analysis can be challenging. Therefore, a chemical conversion or derivatization step is often employed prior to analysis.
For Bis(mercaptomethyl) sulfide (B99878), a typical LC-MS/MS workflow involving chemical conversion would include:
Derivatization : The thiol groups are reacted with a derivatizing agent to form a more stable, less volatile, and more easily ionizable derivative. A common strategy for thiols is alkylation with an agent like N-ethylmaleimide or monobromobimane. This step creates a derivative with a unique mass and improved chromatographic properties.
LC Separation : The derivatized product is injected into an LC system, typically using a reverse-phase column (e.g., C18) to separate it from unreacted reagents and other components in the sample matrix.
MS/MS Detection : The separated derivative is ionized (e.g., by electrospray ionization - ESI) and detected by the mass spectrometer. In MS/MS (or tandem MS) mode, the specific molecular ion of the derivative is selected, fragmented, and the resulting fragment ions are detected. This process provides a highly selective and sensitive method for quantification and structural confirmation.
This derivatization-based LC-MS/MS approach allows for the reliable detection and quantification of Bis(mercaptomethyl) sulfide in complex mixtures, even at trace levels.
Electrochemical Characterization (e.g., Cyclic Voltammetry)
Electrochemical methods, particularly cyclic voltammetry (CV), are powerful tools for investigating the redox properties of molecules like this compound. The thioether (sulfide) functional groups in the molecule are susceptible to oxidation. Cyclic voltammetry can provide valuable information about the oxidation potential and the stability of the resulting oxidized species.
In a typical CV experiment, a solution of this compound in an organic solvent containing a supporting electrolyte is analyzed. A three-electrode system is used, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl), and a counter electrode. As the potential is swept, the current is measured.
Research on various thioethers has shown that they typically undergo an irreversible oxidation process. acs.org This means that the thioether is oxidized to a radical cation, which is highly unstable and quickly undergoes subsequent chemical reactions, preventing its reduction back to the original thioether on the reverse scan of the voltammogram. acs.org For this compound, which contains two sulfide linkages, the cyclic voltammogram would be expected to show one or more irreversible oxidation peaks. The potential at which these peaks occur is a key characteristic of the compound and is sensitive to the solvent used for the analysis. acs.org
The data obtained from CV can be used to understand the electronic properties of the sulfide groups and their susceptibility to oxidation. This information is critical in applications where the compound might be exposed to oxidative environments.
Table 2: Hypothetical Peak Oxidation Potentials (Ep) for this compound from Cyclic Voltammetry
| Solvent | Supporting Electrolyte | Peak Oxidation Potential (Ep) vs. Ag/AgCl (V) |
| Acetonitrile | 0.1 M TBAPF₆ | +1.35 |
| Dichloromethane | 0.1 M TBAPF₆ | +1.42 |
| Dimethylformamide | 0.1 M TBAPF₆ | +1.28 |
Note: These values are illustrative and represent typical potentials for the irreversible oxidation of thioethers. acs.org
Thermal Analysis Techniques (e.g., DSC, TGA)
Thermal analysis techniques are essential for characterizing the thermal stability, melting behavior, and decomposition profile of this compound. The two most common techniques are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). particletechlabs.com
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. asu.edu A DSC thermogram can reveal key thermal transitions:
Melting Point (Tm): An endothermic peak indicates the temperature at which the solid compound melts into a liquid. The area under this peak corresponds to the enthalpy of fusion.
Boiling Point (Tb): A broad endothermic event can indicate the boiling point.
Decomposition: Exothermic or endothermic events at higher temperatures can signify thermal decomposition.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere (e.g., nitrogen or air). asu.edu A TGA curve provides critical information about the thermal stability of the compound. For this compound, a TGA experiment would show a stable baseline at lower temperatures, followed by a significant mass loss at the onset of decomposition. The temperature at which mass loss begins indicates the limit of the compound's thermal stability. The decomposition of organosulfur compounds can be a complex process, potentially occurring in multiple steps and yielding various smaller volatile products. researchgate.netubc.ca
Together, DSC and TGA provide a comprehensive thermal profile of this compound, which is vital for determining its suitability for applications that involve elevated temperatures.
Table 3: Representative Data from Thermal Analysis of this compound
| Analysis Technique | Parameter | Illustrative Value |
| DSC | Melting Point (Tm) | 35 - 40 °C |
| Enthalpy of Fusion (ΔHfus) | 120 J/g | |
| TGA | Onset of Decomposition (Tonset) | ~180 °C |
| Temperature of Max Decomposition Rate | ~210 °C | |
| Residual Mass @ 500 °C (in N₂) | < 5% |
Computational and Theoretical Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. nih.govyoutube.com It is a popular computational tool for analyzing the structure-property relationships of crystalline compounds and has been successfully applied to molecules containing transition metals and organic materials. nih.govnih.gov DFT calculations allow for the determination of optimized molecular geometry, vibrational frequencies, and various electronic properties.
In studies of organosulfur compounds, DFT methods such as B3LYP, often paired with basis sets like 6-31G(d,p) or 6-311G(d,p), are commonly employed to calculate the equilibrium structure and harmonic vibrational frequencies. researchgate.netresearchgate.net For Bis(mercaptomethyl) sulfide (B99878), such calculations would begin with a geometry optimization to find the lowest energy conformation of the molecule. youtube.com From this optimized structure, a range of properties can be computed.
While specific DFT studies on Bis(mercaptomethyl) sulfide are not extensively documented in the literature, the methodology allows for the accurate calculation of key parameters. The table below illustrates the typical data obtained from DFT calculations for an organic molecule.
| Calculated Property | Typical Significance | Example Value (Arbitrary) |
|---|---|---|
| Total Energy (Hartree) | Indicates the stability of the molecule's electronic structure. | -915.45 |
| Dipole Moment (Debye) | Measures the overall polarity of the molecule. | 1.85 D |
| HOMO Energy (eV) | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | -6.20 eV |
| LUMO Energy (eV) | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | -0.55 eV |
| HOMO-LUMO Gap (eV) | Indicates chemical reactivity and electronic excitation energy. | 5.65 eV |
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. rsc.org This technique provides detailed microscopic insights into the chemical and physical properties of materials. rsc.org MD simulations depend on a force field, which is a set of parameters that defines the potential energy of the system and the interatomic and intramolecular interactions. rsc.orgfrontiersin.org For organosulfur compounds, force fields such as OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom) and GAFF (General Amber Force Field) are often utilized. rsc.orgfrontiersin.org
MD simulations can be used to explore the conformational landscape of flexible molecules like this compound, revealing the preferred geometries and the energy barriers between them. They are also employed to understand the behavior of molecules in different environments, such as in solution or interacting with surfaces. escholarship.orgmdpi.com For instance, reactive MD simulations have been used to investigate the reaction pathways of organosulfur compounds on iron surfaces, providing insights into mechanochemical reactions relevant to lubrication. escholarship.org
Key findings from MD simulations on related systems show that this technique can elucidate complex behaviors such as dissolution, diffusion, and reaction dynamics at the molecular level. escholarship.orgmdpi.com
| Simulation Parameter/Result | Description |
|---|---|
| Force Field | Set of equations and parameters used to calculate the potential energy of the system (e.g., GAFF, OPLS-AA). rsc.orgfrontiersin.org |
| Radial Distribution Function | Describes how the density of surrounding matter varies as a function of distance from a reference particle. frontiersin.org |
| Diffusion Coefficient | Measures the rate at which a substance spreads out due to the random motion of its molecules. |
| Interaction Energy | Quantifies the strength of interaction between the molecule and its environment (e.g., solvent, surface). |
Reaction Pathway and Mechanism Elucidation
Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and transition states. DFT calculations are particularly useful for determining the energetics of a reaction pathway. whiterose.ac.uk
The synthesis of thiols and sulfides often involves nucleophilic substitution (SN2) reactions, where a thiolate anion acts as a nucleophile. libretexts.orglibretexts.org Theoretical studies can model these reaction pathways, calculating the activation energy barriers and reaction energies to predict the feasibility and kinetics of the process.
For example, computational studies have been used to investigate the reactions of thiols and sulfides with hydroperoxides, revealing the energy profiles and transition state structures involved in sulfur oxidation. whiterose.ac.uk In another application, DFT was used to uncover a (2+1) radical-mediated reaction mechanism for the exchange reaction in aromatic disulfide-based self-healing materials, which was responsible for the material's restorative properties. frontiersin.org This approach allows for a detailed understanding of the bond-breaking and bond-forming processes that govern a chemical transformation.
The table below provides a hypothetical energy profile for a reaction step, illustrating the type of data generated from such mechanistic studies.
| Species | Description | Relative Free Energy (kcal/mol) |
|---|---|---|
| Reactants | The starting materials of the reaction. | 0.0 |
| Transition State | The highest energy point along the reaction coordinate. | +25.5 |
| Products | The substances formed as a result of the reaction. | -15.0 |
Prediction of Structural and Electronic Properties
Theoretical calculations are instrumental in predicting the structural and electronic properties of molecules prior to or in conjunction with experimental synthesis and characterization. DFT methods can accurately predict key structural parameters such as bond lengths, bond angles, and dihedral angles. nih.govnih.gov
Electronic properties derived from these calculations offer deep insights into the molecule's reactivity, stability, and spectroscopic behavior. researchgate.net The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO energy gap is a crucial parameter that helps to characterize the chemical reactivity and kinetic stability of a molecule. A smaller gap suggests that the molecule is more polarizable and has a higher chemical reactivity. researchgate.net
Other calculated properties include the molecular electrostatic potential (MEP), which maps charge distributions and predicts sites for electrophilic and nucleophilic attack, and various electronic descriptors like electronegativity and chemical hardness.
The following tables present predicted structural and electronic properties for this compound based on typical values for similar organosulfur compounds.
Predicted Structural Parameters
| Parameter | Predicted Value |
|---|---|
| C-S Bond Length | ~1.82 Å |
| S-H Bond Length | ~1.34 Å |
| C-H Bond Length | ~1.09 Å |
| C-S-C Bond Angle | ~99° |
| S-C-H Bond Angle | ~109.5° |
Predicted Electronic Properties
| Property | Significance |
|---|---|
| Ionization Potential | Energy required to remove an electron; related to HOMO energy. |
| Electron Affinity | Energy released when an electron is added; related to LUMO energy. |
| Electronegativity (χ) | A measure of the ability of a molecule to attract electrons. |
| Chemical Hardness (η) | A measure of resistance to change in electron distribution; related to the HOMO-LUMO gap. |
Environmental and Industrial Chemical Applications
Role in Industrial Chemical Synthesis as an Intermediate
Bis(mercaptomethyl) sulfide (B99878) serves as a crucial intermediate in the synthesis of specialized polymers, particularly in the formulation of high-performance optical materials. Its bifunctional nature, possessing two thiol (-SH) groups, allows it to act as a polythiol monomer or crosslinking agent in polymerization reactions. This is particularly evident in the production of polyurethane and polythiourethane resins, which are valued for their exceptional optical clarity, high refractive index, and impact resistance. google.comgoogle.com
In the synthesis of these resins, bis(mercaptomethyl) sulfide reacts with polyisocyanate or polyisothiocyanate compounds. The thiol groups of this compound readily react with the isocyanate (-NCO) or isothiocyanate (-NCS) groups to form thiourethane or dithiourethane linkages, respectively. This polymerization process results in a highly cross-linked, three-dimensional network that imparts the final material with its desirable properties. The presence of sulfur atoms, contributed by this compound, is a key factor in achieving a high refractive index in the resulting polymer, a critical characteristic for optical lenses and other transparent components. acs.orgresearchgate.net
The following table summarizes the key reactants and the resulting polymer type in which this compound is used as an intermediate.
| Reactant 1 | Reactant 2 | Polymer Type | Key Property |
| This compound | Polyisocyanate | Polythiourethane | High Refractive Index |
| This compound | Polyisothiocyanate | Polydithiourethane | High Refractive Index |
Use in Specific Industrial Processes (e.g., lubricants, greases, corrosion inhibitors)
While direct evidence of the widespread use of this compound as a primary additive in commercially available lubricants, greases, and corrosion inhibitors is not extensively documented in publicly available literature, its chemical structure suggests potential applicability in these areas based on the known functions of similar organosulfur compounds.
Lubricants and Greases: Sulfur-containing compounds are well-established as extreme pressure (EP) additives in lubricants and greases. lubrication.expertstle.orgwikipedia.org These additives form a protective film on metal surfaces under high-pressure conditions, preventing direct metal-to-metal contact and reducing wear and seizure. cetjournal.it The mechanism involves the chemical reaction of the sulfur compound with the metal surface at elevated temperatures and pressures, forming a sacrificial layer of metal sulfide which has a lower shear strength than the base metal. lubrication.expert
Given that this compound contains both sulfide and thiol functionalities, it possesses the chemical characteristics of a potential EP additive. The sulfide linkage can provide a source of sulfur for the formation of the protective metal sulfide layer, while the thiol groups can also contribute to surface activity and film formation.
Corrosion Inhibitors: Mercaptans and other organic sulfur compounds are known to act as effective corrosion inhibitors for various metals, particularly in acidic environments. ampp.orgarab-oil-naturalgas.comgoogle.com Their inhibitory action is generally attributed to the adsorption of the sulfur-containing molecules onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. researchgate.net The sulfur atom, with its available lone pair of electrons, can coordinate with the metal surface, leading to the formation of a stable, chemisorbed film. This film can inhibit both the anodic and cathodic corrosion reactions. ampp.org
The presence of two mercaptomethyl groups in this compound suggests a strong potential for this compound to function as a corrosion inhibitor. The two thiol groups could provide multiple points of attachment to a metal surface, potentially leading to the formation of a more robust and densely packed protective layer compared to monofunctional mercaptans.
Degradation and Environmental Fate in Controlled Chemical Systems
Specific studies detailing the degradation and environmental fate of this compound are limited. However, an understanding of its potential behavior in controlled chemical and biological systems can be inferred from the known degradation pathways of related organosulfur compounds, such as simple thioethers and mercaptans.
From a biological perspective, microbial degradation is a key process in the environmental fate of organosulfur compounds. dntb.gov.ua Microorganisms have developed various enzymatic pathways to metabolize these compounds. nih.gov For a molecule like this compound, biodegradation could proceed through several routes. The thioether bond may be cleaved by specific enzymes, or the terminal thiol groups could be targeted. Aerobic degradation pathways often involve the oxidation of the sulfur atom, similar to chemical oxidation. nih.gov Under anaerobic conditions, reductive cleavage of carbon-sulfur bonds can occur.
The environmental fate of this compound in soil and water would be influenced by factors such as microbial populations, oxygen availability, pH, and the presence of other organic matter. cnr.itnih.govmdpi.com Its water solubility and partitioning behavior would also play a crucial role in its transport and distribution in the environment. nih.gov While thioethers can be persistent under certain conditions, many are susceptible to microbial degradation. mdpi.com
Sustainable Chemistry Aspects and Sulfur Utilization
The synthesis and application of this compound can be viewed through the lens of sustainable chemistry, particularly in the context of sulfur utilization. Sulfur is a readily available and abundant element, often generated as a byproduct of the petroleum and natural gas industries. scirp.orgazom.comscirp.org The development of value-added applications for this byproduct sulfur is a key aspect of green chemistry and a circular economy. researchgate.netroyalsocietypublishing.org
Furthermore, the use of this compound in the synthesis of high-refractive-index polymers for optical applications aligns with the principles of designing materials with enhanced performance characteristics. These advanced materials can contribute to energy efficiency and technological advancements in fields such as optics and electronics. The incorporation of sulfur atoms into the polymer backbone is a more efficient way to achieve a high refractive index compared to the use of heavy metal additives, which can have negative environmental and health impacts. nih.gov
The potential for this compound and other organosulfur compounds to be derived from renewable sources is also an area of ongoing research. While currently synthesized from petrochemical precursors, future sustainable routes could involve the use of bio-based feedstocks and green synthetic methodologies. researchgate.net
Future Research Directions and Perspectives
Expanding Synthetic Diversity and Efficiency
The foundational structure of Bis(mercaptomethyl) sulfide (B99878) serves as a versatile scaffold for the development of a diverse library of new chemical entities. Future synthetic research will likely focus on modifying the core structure to fine-tune its steric and electronic properties for specific applications. Key strategies will include the derivatization of the terminal thiol groups, modification of the central sulfide bridge, and substitution of the methylene (B1212753) spacers.
Diversity-oriented synthesis approaches can be employed to systematically generate a wide range of analogues. For instance, nucleophilic substitution reactions on a dihalogenated precursor could introduce a variety of functional groups. The oxidation state of the sulfur atoms is another critical parameter to explore; the central sulfide can be oxidized to a sulfoxide (B87167) or a sulfone, while the thiol groups can be converted to disulfides, thioesters, or other sulfur-containing moieties. These transformations would profoundly alter the molecule's polarity, coordination properties, and reactivity.
| Derivative Class | Potential Synthetic Route | Anticipated Properties/Applications |
| Thioethers/Thioesters | Alkylation/Acylation of thiol groups | Prequesors for pharmaceuticals, polymer building blocks |
| Disulfides | Mild oxidation of thiol groups | Redox-active materials, dynamic covalent chemistry |
| Sulfoxides/Sulfones | Selective oxidation of the central sulfide | Chiral ligands, altered polarity and solubility |
| Metal Thiolates | Reaction with metal salts | Catalyst precursors, single-source precursors for nanomaterials |
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Novel Material Architectures and Performance Enhancement
The bifunctional nature of Bis(mercaptomethyl) sulfide makes it an excellent candidate as a monomer or cross-linking agent for the creation of advanced functional materials. A particularly promising avenue is its incorporation into sulfur-rich polymers through inverse vulcanization. highways.todayresearchgate.net In this process, elemental sulfur is copolymerized with an organic cross-linker. The flexibility and reactivity of this compound could yield polymers with enhanced processability and unique properties such as high refractive indices, infrared transparency, and heavy metal affinity. researchgate.net
Furthermore, its dithiol functionality is ideal for creating hydrogels through thiol-ene click chemistry or Michael addition reactions. usm.edunih.gov Such hydrogels could be designed to be stimuli-responsive, with degradation triggered by changes in the redox environment due to the reversible nature of disulfide bonds. This opens up possibilities in biomedical fields, including drug delivery and tissue engineering. usm.edunih.gov The molecule can also serve as a ligand for building coordination polymers and metal-organic frameworks (MOFs), where its chelating ability could be used to trap heavy metals or form catalytically active sites.
| Material Type | Role of this compound | Potential Performance Enhancement |
| Sulfur-Rich Polymers | Cross-linker | Self-healing properties, high refractive index, IR transparency. highways.today |
| Hydrogels | Cross-linker | Stimuli-responsiveness (redox), biocompatibility, controlled degradation. acs.orgucl.ac.uk |
| Coordination Polymers/MOFs | Ligand | Heavy metal sequestration, heterogeneous catalysis, chemical sensing. britannica.com |
| High-Performance Coatings | Monomer/Additive | Enhanced adhesion to metal substrates, corrosion resistance. |
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Advanced Catalytic Systems
The two thiol groups of this compound can act as a bidentate "pincer" ligand to coordinate with a variety of transition metals, creating novel catalysts. wikipedia.org Unlike more rigid dithiolene ligands, the flexible CH₂-S-CH₂ backbone can accommodate different metal coordination geometries, potentially leading to unique catalytic activities and selectivities. researcher.liferesearchgate.net Research into these metal complexes could target important chemical transformations such as hydrogenation, dehydrogenation, and carbon-carbon bond formation.
Recent work has shown that simple thiols can act as transient cooperative ligands, reversibly binding to a metal center to facilitate bond activation without the need for other additives. nih.govacs.org Exploring this compound in this context could lead to highly tunable and efficient catalytic systems. Additionally, the molecule can serve as a single-source precursor for the synthesis of finely dispersed bimetallic sulfide catalysts on solid supports, which are crucial in industrial processes like hydrodesulfurization.
| Metal Center | Catalytic Role | Target Reaction |
| Ruthenium (Ru) | Cooperative Ligand | Hydrogenation/Dehydrogenation reactions. nih.govacs.org |
| Nickel (Ni), Molybdenum (Mo) | Ligand/Precursor | Hydrodesulfurization, electrocatalytic hydrogen evolution. |
| Iron (Fe) | Ligand | Biomimetic catalysis, redox catalysis. |
| Palladium (Pd), Platinum (Pt) | Ligand | Cross-coupling reactions, hydrosilylation. |
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Interdisciplinary Research with Emerging Fields
The unique properties of this compound position it at the intersection of several emerging scientific fields.
Energy Storage: Organosulfur compounds are at the forefront of research into next-generation rechargeable batteries. nih.gov The disulfide derivative of this compound could function as a catholyte material in lithium-sulfur or redox flow batteries, leveraging the reversible cleavage and formation of S-S bonds to store energy. nih.govresearchgate.net Its structure could be tailored to improve solubility and electrochemical stability.
Biomedical Science: Many biologically active molecules contain sulfur. Derivatives of this compound could be screened for therapeutic potential, for instance, as antioxidants or as modulators of cellular redox pathways like the Nrf2 system. mdpi.comscielo.org.za Its use in creating biodegradable hydrogels for controlled drug release represents another significant opportunity. nih.gov
Environmental Science and Sensing: The strong affinity of thiol groups for heavy metals can be exploited for environmental remediation. britannica.com Materials functionalized with this compound could be developed as highly effective sorbents for removing toxic ions like mercury, lead, and cadmium from water. This same interaction principle can be applied to create selective chemical sensors, perhaps using optical fiber technologies or electrochemical methods to detect the presence of these pollutants. nih.gov
Methodological Advancements in Characterization and Computational Chemistry
To fully understand and engineer the properties of this compound and its derivatives, advanced analytical and computational tools are indispensable.
Future research will require sophisticated characterization techniques to analyze complex reaction products and material structures. Methods like high-resolution tandem mass spectrometry (e.g., FT-ICR MS) will be crucial for the molecular-level characterization of novel derivatives and polymer fragments. acs.orgnih.gov Specialized chromatographic techniques with sulfur-selective detectors will be needed to separate and identify components in complex mixtures. acs.org
In parallel, computational chemistry will play a predictive and guiding role. youtube.com High-level quantum chemical calculations can be used to forecast molecular geometries, reaction energetics, redox potentials, and spectroscopic properties before resource-intensive synthesis is undertaken. mdpi.com Molecular dynamics simulations can model the behavior of this compound-based polymers and their interactions with other molecules, accelerating the design of materials with targeted performance characteristics.
| Methodology | Information Provided | Impact on Research |
| High-Resolution Mass Spectrometry | Precise molecular formula determination, structural fragmentation patterns. acs.orgacs.org | Unambiguous identification of novel synthetic derivatives and degradation products. |
| Advanced NMR Spectroscopy | 3D structure in solution, dynamic processes, polymer composition. | Elucidation of complex structures and conformational dynamics. |
| Quantum Chemical Calculations | Redox potentials, bond energies, reaction pathways, spectral predictions. mdpi.com | Rational design of molecules for catalysis and energy storage; interpretation of experimental data. |
| Molecular Dynamics Simulations | Polymer chain conformation, material mechanical properties, guest-host interactions. | In-silico screening of materials, understanding transport phenomena in polymers. |
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Q & A
Basic Research Questions
Q. What are the optimal synthetic conditions for achieving high yield and purity of Bis(mercaptomethyl) sulfide?
- Methodological Answer : The synthesis involves refluxing 3,3'-bis(bromomethyl)biphenyl with thiourea in water, followed by sodium hydroxide addition and acidification. Key parameters include reaction time (2–4 hours), temperature (reflux conditions), and purification via ether extraction. Yield optimization (81%) requires precise stoichiometric ratios and controlled pH adjustments during hydrolysis . Characterization via NMR (e.g., δ 1.78 ppm for SH protons) and elemental analysis (C, H, S percentages) ensures purity validation .
Q. Which analytical techniques are most reliable for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) identifies structural features, such as mercaptomethyl protons (δ 3.74 ppm) and aromatic signals. Mass spectrometry (e.g., M⁺ at m/z 246.0537) confirms molecular weight, while elemental analysis validates stoichiometric composition (e.g., 26.05% sulfur content). Thermal stability can be assessed via melting point determination (54–55°C) .
Q. What are common impurities in this compound synthesis, and how are they detected?
- Methodological Answer : Unreacted bromomethyl precursors or oxidation byproducts (e.g., sulfoxides) may persist. Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) can isolate impurities. NMR chemical shifts (e.g., absence of residual bromine signals) and mass fragmentation patterns (e.g., m/z 214 base peak) help identify contaminants .
Advanced Research Questions
Q. How can oxidative degradation of this compound be minimized during experimental handling?
- Methodological Answer : Sulfide species are prone to oxidation in aerobic conditions. Preservation involves adding zinc acetate (2N) and sodium hydroxide (6N) to precipitate sulfide as ZnS, stabilizing the compound at pH >12. Sampling should use anoxic techniques (e.g., nitrogen-purged vials) to prevent H₂S volatilization and sulfate formation .
Q. What factors govern the solubility of this compound in organic solvents, and how does this inform material design?
- Methodological Answer : Solubility varies with solvent polarity and temperature. For example, analogs like 2,2-bis(mercaptomethyl)-1,3-propanediol show limited solubility in nonpolar solvents (e.g., toluene) but dissolve in methanol. Solvent selection for polymer synthesis should prioritize compatibility with thiol-reactive monomers (e.g., epoxy resins) .
Q. How should conflicting data on the thermal stability of this compound be reconciled across studies?
- Methodological Answer : Discrepancies may arise from differences in heating rates, atmospheric conditions (oxic vs. anoxic), or purity levels. Controlled thermogravimetric analysis (TGA) under inert gas (e.g., nitrogen) with standardized heating protocols (e.g., 10°C/min) reduces variability. Cross-validation using differential scanning calorimetry (DSC) and FT-IR for degradation byproducts is recommended .
Q. What role does this compound play in sulfur-containing polymer synthesis, and what challenges exist in its application?
- Methodological Answer : The compound serves as a crosslinking agent due to its dual thiol groups. Challenges include managing its high reactivity (e.g., premature polymerization) and achieving uniform dispersion in matrices. Stepwise addition under controlled pH (<8) and inert atmospheres mitigates side reactions. Real-time monitoring via Raman spectroscopy tracks thiol consumption rates .
Data Analysis and Interpretation
Q. What statistical frameworks are suitable for analyzing dose-response relationships in this compound toxicity studies?
- Methodological Answer : Dose-response meta-analysis (DRMA) models, such as restricted cubic splines or linear mixed-effects models, account for non-linear trends. Confounding variables (e.g., pH, temperature) should be adjusted using multivariate regression. Systematic reviews must adhere to PRISMA guidelines for bias assessment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
